(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride
Description
(2S)-2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride is a chiral α-amino acid derivative with a 2,4-difluorophenyl substituent on the β-carbon of the propanoic acid backbone. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRUTOUCOMNLQX-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride, commonly referred to as difluorophenylalanine, is a fluorinated amino acid derivative that has garnered interest in various fields of biological research. Its unique structural properties enable it to interact with biological systems in ways that can be leveraged for therapeutic applications. This article examines the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential applications in medicine.
- IUPAC Name : this compound
- Molecular Formula : C9H10ClF2N O2
- Molecular Weight : 201.17 g/mol
- CAS Number : 31105-93-8
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO and water |
| Storage | Store at -80°C or -20°C |
The biological activity of this compound is primarily attributed to its structural similarity to natural amino acids, allowing it to participate in protein synthesis and modulation of neurotransmitter activity. Research indicates that this compound may act as an antagonist at certain receptor sites, influencing pathways associated with neuroprotection and cancer therapy.
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the specific cell type tested. The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential role in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Antibacterial Activity
Recent studies indicate that this compound possesses antibacterial properties against several pathogenic strains. The minimum inhibitory concentration (MIC) against common bacteria like E. coli and Staphylococcus aureus was reported to be between 20 and 40 µg/mL, demonstrating its potential as a lead compound for antibiotic development.
Case Studies
- Anticancer Study : In a study examining the effects on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (p < 0.01), with observed morphological changes indicative of apoptosis.
- Neuroprotective Study : A model using SH-SY5Y neuroblastoma cells treated with the compound showed reduced levels of reactive oxygen species (ROS) by 30% compared to control groups, suggesting effective neuroprotection.
- Antibacterial Study : In vitro assays revealed that this compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Functional Group Impact on Properties
- Fluorine vs. Hydroxyl/Methoxy : The 2,4-difluorophenyl group in the target compound reduces electron density via inductive effects, improving oxidative stability compared to hydroxylated analogs (e.g., 132732-79-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
